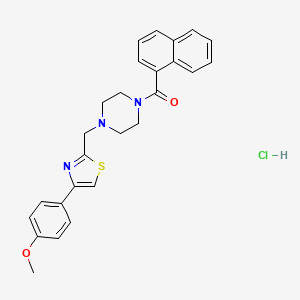

(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride

Description

Properties

IUPAC Name |

[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S.ClH/c1-31-21-11-9-20(10-12-21)24-18-32-25(27-24)17-28-13-15-29(16-14-28)26(30)23-8-4-6-19-5-2-3-7-22(19)23;/h2-12,18H,13-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRWEMCWFUDGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride , also known as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Its complex structure, which includes a thiazole moiety, a piperazine ring, and a naphthalene group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₄ClN₃O₂S , and it exists in the form of a hydrochloride salt which enhances its solubility in aqueous environments. The presence of functional groups such as methoxy and thiazole indicates potential interactions with various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 374.91 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in water |

Ion Channel Modulation

Preliminary studies indicate that this compound exhibits significant biological activity as a modulator of ion channels, particularly KCNQ1 potassium channels. These channels are crucial for cardiac action potentials, and their modulation can have therapeutic implications for cardiac arrhythmias. Electrophysiological studies have shown that the compound enhances ion currents through KCNQ1 channels, suggesting its potential use in treating heart rhythm disorders.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit microtubule formation and induce apoptosis in cancer cells. For example, related compounds have shown effectiveness against HeLa cells by disrupting the cell cycle at the G2/M phase and inducing cell death through apoptosis mechanisms .

Case Studies and Research Findings

- Cardiac Arrhythmias : A study highlighted the efficacy of thiazole derivatives in enhancing KCNQ1 channel activity, leading to improved cardiac function in vitro. Dose-response experiments revealed significant activation at nanomolar concentrations.

- Antimicrobial Activity : In a comparative study of thiazole derivatives against Mycobacterium tuberculosis, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects. The structural similarity of this compound may confer similar antimicrobial properties .

- Anticancer Activity : A related study on thiazole-based compounds demonstrated their ability to inhibit tumor growth in xenograft models by targeting microtubule dynamics. This suggests that our compound may have similar therapeutic potential against various cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and analogs reported in the evidence:

Key Observations:

Thiazole vs.

Substituent Impact: The 4-methoxyphenyl group (target) enhances metabolic stability over the 4-methylphenoxy group () due to reduced oxidative susceptibility .

Computational and Experimental Validation

- Similarity Analysis : Computational tools (e.g., Tanimoto coefficient) indicate ~65% structural similarity between the target compound and Compound 21, primarily due to shared piperazine and aryl ketone motifs .

- Synthetic Challenges : The naphthalene moiety in the target compound introduces steric hindrance during coupling reactions, necessitating optimized conditions (e.g., prolonged reaction times, as seen in ) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Piperazine Functionalization : Start with piperazine and introduce substituents via nucleophilic substitution (e.g., coupling with 4-(4-methoxyphenyl)thiazole-2-methyl chloride). Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- Final Coupling : React the functionalized piperazine with naphthalen-1-yl carbonyl chloride under anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Purity Optimization : Monitor reaction progress via TLC and confirm product purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

- Methodology :

- NMR Analysis : Assign peaks for the naphthalene protons (δ 7.5–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiazole protons (δ 6.8–7.2 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .

- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol) to determine bond angles and confirm stereochemistry. Compare with analogous piperazine-thiazole structures .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodology :

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay. Prepare a dose-response curve (0.1–100 µM) and calculate IC50 values .

- Cytotoxicity Screening : Use MTT assays on HEK-293 cells. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled in mechanistic studies?

- Methodology :

- Dose-Dependent Profiling : Perform transcriptomic analysis (RNA-seq) at varying concentrations (1–50 µM) to identify pathways activated at therapeutic vs. toxic doses .

- Receptor Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity to COX-2 and off-target receptors (e.g., adenosine A2A). Compare with structural analogs to infer selectivity .

Q. What strategies improve solubility and bioavailability without altering pharmacological activity?

- Methodology :

- Salt Formation : Test alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility. Characterize salt stability via thermogravimetric analysis (TGA) .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations. Measure logP values (HPLC) to optimize lipophilicity .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s thiazole moiety and COX-2’s hydrophobic pocket. Prioritize derivatives with lower binding energies (ΔG < −8 kcal/mol) .

- QSAR Analysis : Build a model using descriptors like molar refractivity and H-bond acceptor count. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. What analytical methods detect and quantify impurities in bulk synthesis batches?

- Methodology :

- HPLC-MS : Use a gradient elution method (5–95% acetonitrile in 20 min) coupled with ESI-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values to validate batch consistency .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store lyophilized samples at 25°C/60% RH and 40°C/75% RH for 6 months. Assess appearance, potency, and impurity profiles monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.